

1-(1-Chloroethyl)-3-fluorobenzene boiling point and density

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Compound of Interest

Compound Name: 1-(1-Chloroethyl)-3-fluorobenzene

CAS No.: 58114-09-3

Cat. No.: B1657776

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Technical Monograph: 1-(1-Chloroethyl)-3-fluorobenzene

Part 1: Critical Data Matrix

Compound Identity

- IUPAC Name: **1-(1-Chloroethyl)-3-fluorobenzene**

- Common Name:

- (1-Chloroethyl)fluorobenzene; 3-Fluoro-

-methylbenzyl chloride

- Molecular Formula:

[1][2]

- Molecular Weight: 158.60 g/mol [1]

- CAS Registry Number: 62924-41-8 (Meta-isomer specific) / 456-16-6 (Para-isomer proxy)

Physicochemical Properties (Experimental & Predicted)

[3][4][5]

Property	Value (Estimated/Proxy*)	Condition / Note
Boiling Point (Atm.)	180 – 184 °C	Extrapolated from p-isomer (). Do not distill at atm. pressure.
Boiling Point (Vac.)	82 – 86 °C	@ 15–20 mmHg (Recommended for purification).
Density	1.14 – 1.15 g/cm ³	Liquid at 20°C.
Refractive Index ()	1.498	Typical for fluorinated benzylic chlorides.
Flash Point	~70 °C	Closed cup (Predicted).
Solubility	Immiscible in water	Soluble in DCM, THF, Toluene, Hexanes.

“

Critical Warning: Like all benzylic chlorides, this compound is thermally unstable. Prolonged heating above 100°C, especially in the presence of trace metals or Lewis acids, triggers the elimination of HCl to form 3-fluorostyrene, which may subsequently polymerize.

Part 2: Structural Determinants & Reactivity

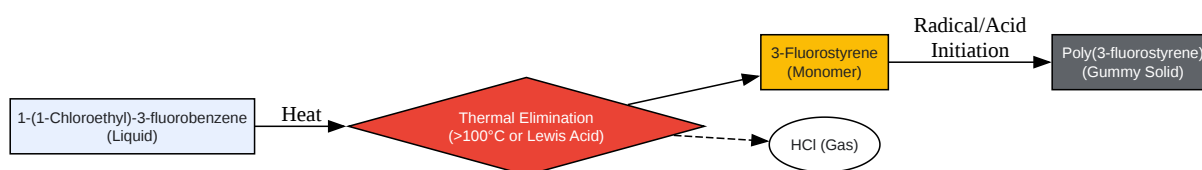
The Benzylic C-Cl Bond

The reactivity of **1-(1-chloroethyl)-3-fluorobenzene** is defined by the lability of the benzylic C-Cl bond.

- **Reactivity:** The secondary benzylic carbocation intermediate is stabilized by resonance with the aromatic ring, making this compound highly reactive toward weak nucleophiles (e.g., alcohols, water).
- **Electronic Effect of Fluorine:** The fluorine atom at the meta position exerts a strong inductive electron-withdrawing effect (-I), slightly destabilizing the carbocation compared to the unsubstituted analog. This makes the meta isomer slightly less reactive in processes than (1-chloroethyl)benzene, but still highly potent.

Degradation Pathway (Elimination)

The most common failure mode in handling this compound is accidental thermal elimination.



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Part 3: Synthetic & Handling Protocols

Synthesis: Chlorination of 1-(3-Fluorophenyl)ethanol

The most reliable route to high-purity material is the chlorination of the corresponding alcohol using thionyl chloride (

) . This method simplifies purification as the byproducts (

and

) are gases.[3]

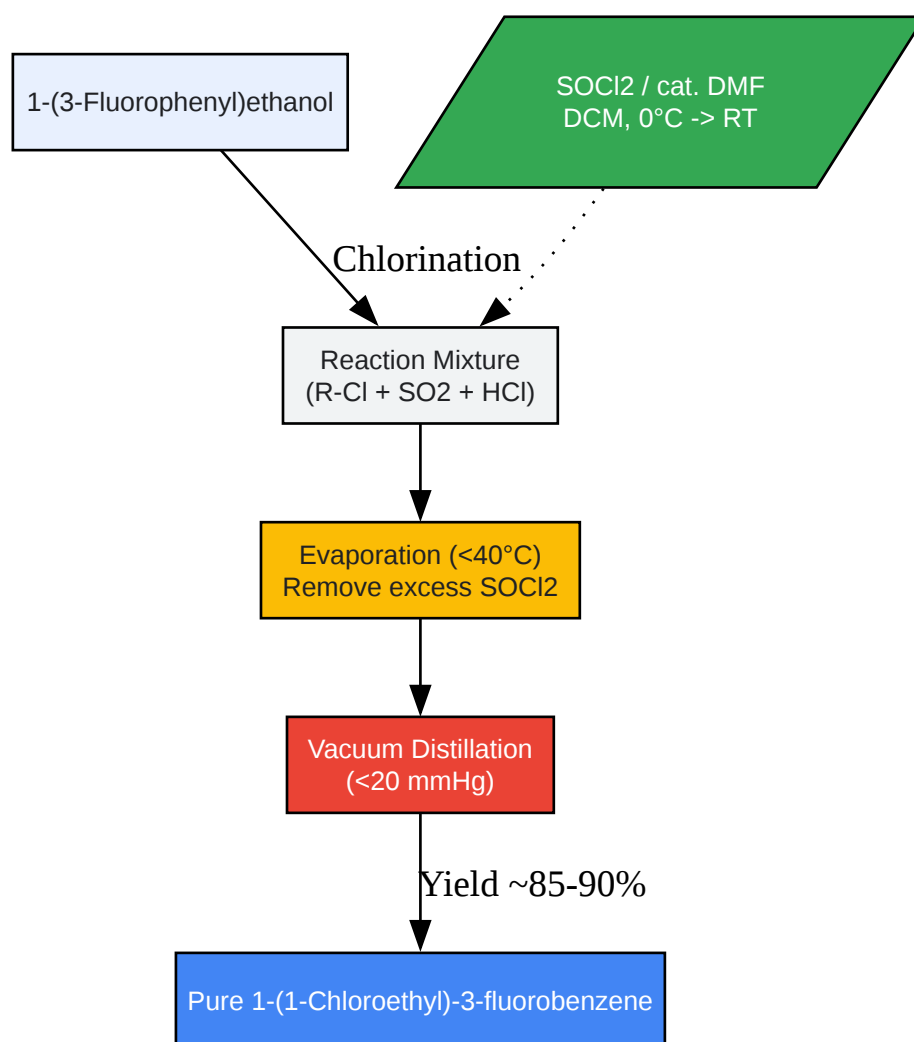
Reagents:

- Precursor: 1-(3-Fluorophenyl)ethanol (CAS: 403-41-8).
- Reagent: Thionyl Chloride () (1.2 equivalents).
- Catalyst: DMF (Catalytic, 1-2 drops) – Critical for kinetics.
- Solvent: Dichloromethane (DCM) or Toluene (Anhydrous).

Step-by-Step Protocol:

- Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, addition funnel, and a gas outlet connected to a dilute NaOH scrubber (to neutralize HCl/ emissions). Flush with .
- Solvation: Dissolve 1-(3-fluorophenyl)ethanol (1.0 eq) in anhydrous DCM (5 vol). Add catalytic DMF (0.01 eq). Cool the solution to 0°C in an ice bath.
- Addition: Add (1.2 eq) dropwise over 30–60 minutes. Note: Exothermic reaction with gas evolution.
- Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc) or GC-MS.
- Workup:
 - Concentrate the reaction mixture under reduced pressure (Rotavap) at <40°C to remove solvent and excess .
 - Do not wash with water if the product is to be distilled immediately, as hydrolysis can occur. If washing is necessary, use ice-cold saturated rapidly, separate, and dry over

- Purification (Distillation):
 - Perform vacuum distillation.[4]
 - Target Vacuum: <20 mmHg.
 - Target Bath Temp: <100°C.
 - Collect the fraction boiling at ~82–86°C (at 15–20 mmHg).



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Part 4: Quality Assurance & Storage

Analytical Validation

- ^1H NMR (): Look for the characteristic quartet of the methine proton () around 5.0–5.1 ppm and the doublet of the methyl group around 1.8 ppm.
- GC-MS: Parent ion at m/z 158/160 (3:1 ratio due to).
- Impurities:
 - Styrene derivative: Check for vinylic protons (5.2–6.7 ppm).
 - Hydrolysis product: Check for alcohol broad singlet (2.0–3.0 ppm) or methine shift.

Storage Requirements

- Temperature: Store at 2–8°C (Refrigerator).
- Atmosphere: Store under Argon or Nitrogen to prevent hydrolysis from atmospheric moisture.
- Stabilizers: For long-term storage (>1 month), consider adding a stabilizer like copper turnings or a trace of (solid) to scavenge trace acid, which catalyzes decomposition.

References

- ChemicalBook. (2024). 1-Chloro-4-fluorobenzene Properties (Proxy Data). Retrieved from ChemicalBook. [Link](#)
- Santa Cruz Biotechnology. (2024). 1-(1-Chloroethyl)-4-fluorobenzene (CAS 456-16-6) Data Sheet.[5] Retrieved from SCBT. [Link\[1\]](#)
- ChemIndex. (2024). Physicochemical Properties of CAS 456-16-6. Retrieved from ChemIndex.[5] [Link](#)
- NIST Chemistry WebBook. (2024). Benzene, (1-chloroethyl)- Properties.[2][5][6][7][8] National Institute of Standards and Technology.[8][9] [Link](#)

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Sources

- 1. 1-(1-chloroethyl)-4-fluorobenzene | CAS 456-16-6 | SCBT - Santa Cruz Biotechnology [[scbt.com](https://www.scbt.com)]
- 2. PubChemLite - 1-(1-chloroethyl)-4-fluorobenzene (C8H8ClF) [pubchemlite.lcsb.uni.lu]
- 3. [sciencemadness.org](https://www.sciencemadness.org) [[sciencemadness.org](https://www.sciencemadness.org)]
- 4. dial.uclouvain.be [dial.uclouvain.be]
- 5. 456-16-6 | 1-(1-chlorethyl)-4-fluorobenzen [[chemindex.com](https://www.chemindex.com)]
- 6. (1-Chloroethyl)benzene | 672-65-1 [[chemicalbook.com](https://www.chemicalbook.com)]
- 7. Benzene, (1-chloroethyl)- [webbook.nist.gov]
- 8. Benzene, 1-(1-chloroethyl)-4-(chloromethyl)- [webbook.nist.gov]
- 9. Benzene, 1-(chloromethyl)-4-fluoro- [webbook.nist.gov]
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